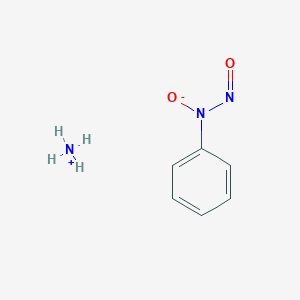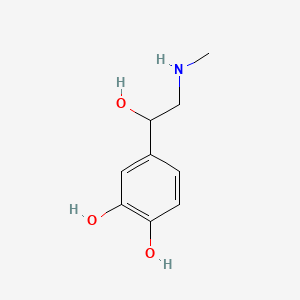
2-amino-8-sulfanyl-3,7-dihydropurin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “2-amino-8-sulfanyl-3,7-dihydropurin-6-one” is known as 6-Thioguanosine monophosphate. It is a derivative of guanosine monophosphate, where a sulfur atom replaces the oxygen atom at the sixth position of the guanine base. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thioguanosine monophosphate typically involves the thiolation of guanosine monophosphate. One common method is the reaction of guanosine monophosphate with a thiolating agent such as hydrogen sulfide or thiourea under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the oxygen atom with a sulfur atom.
Industrial Production Methods
In an industrial setting, the production of 6-Thioguanosine monophosphate may involve large-scale thiolation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Thioguanosine monophosphate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alkyl halides can react with the sulfur atom under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thioguanosine monophosphate derivatives.
Wissenschaftliche Forschungsanwendungen
6-Thioguanosine monophosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other sulfur-containing compounds.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool to investigate nucleic acid interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialized biochemical reagents and as a precursor in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 6-Thioguanosine monophosphate involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The sulfur atom at the sixth position of the guanine base can form unique interactions with other molecules, affecting the stability and function of nucleic acids. This property is exploited in therapeutic applications to disrupt the replication of viruses or cancer cells.
Vergleich Mit ähnlichen Verbindungen
6-Thioguanosine monophosphate can be compared with other thiolated nucleotides, such as 6-Thioguanine and 6-Thioguanosine. While all these compounds contain a sulfur atom at the sixth position of the guanine base, 6-Thioguanosine monophosphate is unique in its monophosphate form, which affects its solubility, reactivity, and biological activity.
List of Similar Compounds
- 6-Thioguanine
- 6-Thioguanosine
- 6-Mercaptopurine
These compounds share structural similarities but differ in their specific chemical properties and applications.
Eigenschaften
IUPAC Name |
2-amino-8-sulfanyl-3,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKNTQSGTVPAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=O)N)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=O)N)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














